PyOxim

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

PyOxim is widely used in scientific research for peptide synthesis. Its applications span across various fields:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein-protein interactions and enzyme functions.

Medicine: Aids in the development of peptide-based drugs and therapeutic agents.

Industry: Employed in the large-scale production of peptides for research and pharmaceutical purposes.

Wirkmechanismus

Target of Action

PyOxim is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the carboxylic acid and amine groups present in the peptide chains .

Mode of Action

This compound mediates coupling reactions with superior efficiency compared to other reagents like HATU, PyBOP, and COMU . It facilitates the reaction between a carboxylic acid and an amine to form an amide or peptide bond . This is achieved through the formation of a reactive O-acylisourea intermediate .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the formation of peptide bonds, which are crucial in the synthesis of proteins. This compound mediates the coupling reactions, leading to the formation of these bonds .

Result of Action

The result of this compound’s action is the efficient formation of peptide bonds with low racemization or epimerization . This makes it ideal for fragment condensation and synthesis of cyclic peptides .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as the choice of base used in the reaction. For instance, the stronger base DIPEA (pKa: 10.4) accelerated the degradation of this compound to a much higher degree compared to NMM (pKa: 7.4) . Furthermore, this compound is stable in solution under an inert atmosphere for two days .

Biochemische Analyse

Biochemical Properties

PyOxim plays a crucial role in biochemical reactions, particularly in peptide coupling reactions. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. This compound mediates coupling reactions with high efficiency, ensuring the successful synthesis of peptides. It is known to interact with amino acids and peptide chains, forming stable intermediates that promote the formation of peptide bonds . Unlike other coupling reagents, this compound does not cause chain-terminating side reactions, making it ideal for synthesizing cyclic peptides .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In peptide synthesis, this compound ensures the accurate assembly of peptide chains, which can impact cell function when these peptides are used in biological studies. The presence of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate cell signaling pathways, influencing cellular responses and gene expression . Additionally, this compound’s efficiency in peptide synthesis can enhance the production of peptides involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms stable intermediates with amino acids and peptide chains, facilitating the formation of peptide bonds. This compound’s unique structure allows it to interact with the carboxyl group of amino acids, activating them for nucleophilic attack by the amino group of another amino acid . This mechanism ensures efficient peptide bond formation without causing side reactions. This compound’s ability to mediate coupling reactions with high efficiency is attributed to its stable intermediates and reduced susceptibility to degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and efficiency over time. It remains stable in solution under an inert atmosphere for up to two days, ensuring consistent performance in peptide synthesis . Over time, this compound’s effects on cellular function can be observed through the successful synthesis of peptides used in biological studies. Long-term effects of this compound on cellular function include the production of bioactive peptides that modulate cellular processes and responses . Its stability and efficiency make this compound a reliable reagent for extended laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound ensures efficient peptide synthesis without causing adverse effects. At high doses, this compound may exhibit toxic effects, impacting cellular function and overall health . Threshold effects observed in animal studies indicate that careful dosage optimization is necessary to achieve desired outcomes without causing toxicity. This compound’s role in peptide synthesis can influence the production of bioactive peptides that affect physiological processes in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds. This compound’s efficiency in peptide coupling reactions can influence metabolic flux and metabolite levels by ensuring the accurate assembly of peptide chains . The presence of this compound in peptide synthesis can lead to the production of peptides that participate in various metabolic pathways, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed to facilitate peptide synthesis. It interacts with transporters and binding proteins that ensure its localization to specific cellular compartments where peptide synthesis occurs . This compound’s efficient transport and distribution contribute to its effectiveness in peptide coupling reactions, ensuring the successful synthesis of peptides used in biological studies .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes . Targeting signals and post-translational modifications may play a role in directing this compound to these compartments, ensuring its efficient participation in peptide coupling reactions . This compound’s subcellular localization enhances its ability to mediate peptide bond formation, contributing to the successful synthesis of peptides.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PyOxim is synthesized by combining Oxyma Pure with phosphonium salts. The reaction typically involves the use of a tertiary base to convert protected amino acids to activated species. The process is carried out under inert atmosphere conditions to ensure stability and prevent side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes deprotection and coupling steps, where the reagent is mixed with amino acids and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reaction. The reagent is known for its excellent solubility in dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), making it suitable for high-throughput synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

PyOxim primarily undergoes coupling reactions, where it facilitates the formation of peptide bonds between amino acids. It is known for its low racemization and epimerization rates, making it ideal for synthesizing cyclic peptides .

Common Reagents and Conditions

Reagents: Amino acids, DIPEA, DMF, NMP

Conditions: Inert atmosphere, room temperature to slightly elevated temperatures

Major Products

The major products formed from reactions involving this compound are peptides and cyclic peptides. The reagent is particularly effective in synthesizing difficult sequences and peptaibols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- PyBOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy-dimethylamino-morpholino-carbenium hexafluorophosphate)

Uniqueness

PyOxim stands out due to its superior efficiency in coupling reactions, low racemization rates, and excellent solubility in common solvents like DMF and NMP. Unlike some other coupling reagents, it does not cause guanidinylation, making it ideal for synthesizing cyclic peptides .

Biologische Aktivität

PyOxim, a derivative of Oxyma, is an oxime-based coupling reagent widely utilized in peptide synthesis due to its efficiency and low racemization rates. This article examines the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and applications in scientific research.

This compound is primarily employed in peptide coupling reactions, facilitating the formation of peptide bonds between amino acids. Its unique structure allows it to interact effectively with carboxyl groups of amino acids, promoting nucleophilic attacks by amino groups of other amino acids. This interaction leads to the formation of stable intermediates that are crucial for peptide synthesis.

Table 1: Comparison of Coupling Reagents

| Coupling Reagent | Efficiency | Racemization Rate | Stability |

|---|---|---|---|

| This compound | High | Low | Moderate |

| HATU | Very High | Moderate | High |

| COMU | High | Low | Moderate |

| HOBt | Low | High | Low |

This compound acts as a coupling reagent by mediating peptide bond formation with high efficiency. The mechanism involves the activation of carboxyl groups in amino acids, allowing for a nucleophilic attack by the amino group of another amino acid. This process occurs under various conditions, including varying pH levels and the presence of different bases such as DIPEA or NMM .

Cellular Effects

The influence of this compound extends beyond mere chemical reactions; it affects cellular processes such as cell signaling and gene expression. The peptides synthesized using this compound can modulate cellular responses, impacting various biological functions.

Case Studies

- Peptide Synthesis Efficiency : A study comparing this compound with other coupling reagents demonstrated that it significantly reduced racemization during peptide bond formation, making it preferable for synthesizing complex peptides .

- Biological Activity Assessment : In vitro assays showed that peptides synthesized using this compound exhibited enhanced biological activity against cancer cell lines, indicating that the choice of coupling reagent can influence the pharmacological properties of the resulting peptides .

Dosage Effects in Animal Models

Research indicates that the dosage of this compound plays a critical role in its effectiveness and safety profile. Optimal dosages facilitate efficient peptide synthesis without adverse effects, while excessive doses may lead to toxicity and impaired cellular functions.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with various enzymes and cofactors essential for forming peptide bonds, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

Within biological systems, this compound is distributed to specific cellular compartments where peptide synthesis occurs. Its interaction with transporters ensures effective localization, which is crucial for its activity.

Eigenschaften

CAS-Nummer |

153433-21-7 |

|---|---|

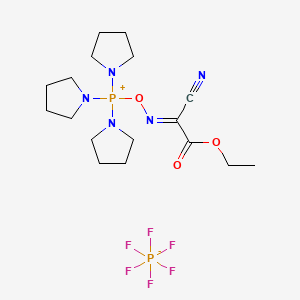

Molekularformel |

C17H29F6N5O3P2 |

Molekulargewicht |

527.4 g/mol |

IUPAC-Name |

[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate |

InChI |

InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1/b19-16-; |

InChI-Schlüssel |

RDWDVLFMPFUBDV-JWJVXZKMSA-N |

SMILES |

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |

Isomerische SMILES |

CCOC(=O)/C(=N\O[P+](N1CCCC1)(N2CCCC2)N3CCCC3)/C#N.F[P-](F)(F)(F)(F)F |

Kanonische SMILES |

CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.